molecular formula C6H12ClNO4 B062171 (2R,4R)-4-METHYLGLUTAMIC ACID HYDROCHLORIDE CAS No. 166756-77-0

(2R,4R)-4-METHYLGLUTAMIC ACID HYDROCHLORIDE

Cat. No.: B062171
CAS No.: 166756-77-0
M. Wt: 160.15 g/mol
InChI Key: GBGXTEISMCOGOD-VKKIDBQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (2R,4R)-2-amino-4-methylpentanedioic acid, which is known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is of particular interest due to its unique stereochemistry and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of amino acids as starting materials, which are then subjected to various chemical transformations to introduce the desired functional groups and stereochemistry.

For example, a diastereoselective synthesis approach can be employed, where the starting material undergoes a series of reactions including protection, functional group transformation, and deprotection steps. The use of chiral catalysts and reagents is crucial in these steps to achieve high stereoselectivity .

Industrial Production Methods

In industrial settings, the production of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and reagents, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

(2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a component in diagnostic assays.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride lies in its specific stereochemistry and the presence of both amino and carboxylic acid functional groups.

Properties

IUPAC Name

(2R,4R)-2-amino-4-methylpentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-3(5(8)9)2-4(7)6(10)11;/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGXTEISMCOGOD-VKKIDBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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